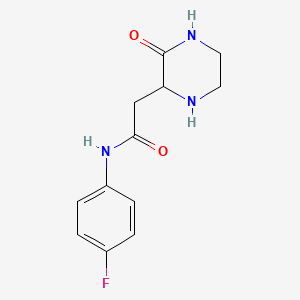

N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

説明

N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group and a 3-oxopiperazine moiety. This compound is of interest in medicinal chemistry due to the structural versatility of acetamides, which are commonly explored as enzyme inhibitors or receptor modulators.

特性

IUPAC Name |

N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c13-8-1-3-9(4-2-8)16-11(17)7-10-12(18)15-6-5-14-10/h1-4,10,14H,5-7H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGCPGSWUPZYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of 4-fluoroaniline with 2-(3-oxopiperazin-2-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structure suggests that it may interact with various neurotransmitter systems, making it a candidate for further development in this area.

- Anticoagulant Properties : Similar compounds have shown efficacy as inhibitors of coagulation factors, indicating potential applications in managing thromboembolic disorders such as thrombosis and myocardial infarction .

-

Biological Research

- Biochemical Probes : N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide can serve as a biochemical probe to study enzyme interactions and cellular pathways. Research has indicated that related compounds can modulate osteoclastogenesis, suggesting applications in bone-related diseases like osteoporosis.

- Antimicrobial Activity : Studies have demonstrated that structurally similar compounds exhibit antimicrobial properties, highlighting the need for further investigation into the antimicrobial potential of this compound.

-

Industrial Applications

- Synthesis of Complex Molecules : The compound is utilized as an intermediate in the synthesis of more complex organic molecules, making it valuable in chemical manufacturing and material science.

- Development of Specialty Chemicals : Its unique structure allows for the development of advanced materials with specific functional properties, which can be applied in various industries including pharmaceuticals and agrochemicals.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neurological Disorders | Investigated as a potential treatment targeting neurotransmitter systems | May lead to new therapies for conditions like depression or anxiety |

| Osteoclastogenesis | Inhibits formation of multinucleated cells associated with osteoclast differentiation | Potential application in osteoporosis treatment |

| Antimicrobial Activity | Exhibited significant antimicrobial properties against various pathogens | Could be developed into new antibiotics |

作用機序

The mechanism of action of N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activities.

類似化合物との比較

Comparison with Similar Compounds

*Estimated based on analog data. ‡Calculated using ChemDraw or similar software.

Key Observations:

Halogen Substitution: The 4-fluorophenyl group in the target compound contrasts with 2-chlorophenyl in its closest analog (). The fluorine atom’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .

Heterocyclic Modifications: The 3-oxopiperazine core distinguishes the target compound from analogs like GSK1570606A (thiazole-pyridine) and LBJ-01 (cyanopyridine). Piperazine derivatives are often associated with CNS activity due to their ability to cross the blood-brain barrier . Substitution of the oxopiperazine with a tosylpiperazine () introduces sulfonyl groups, which can enhance solubility but may reduce target affinity due to steric hindrance .

Biological Implications: The IDO1 inhibitory activity of LBJ-01 () suggests that cyanopyridine-acetamide hybrids are promising for immunomodulation. The target compound’s 3-oxopiperazine may offer alternative binding modes for similar targets. Flufenacet (), a herbicide with a thiadiazole-acetamide structure, highlights how heterocyclic variations drastically alter applications—from agricultural to therapeutic .

Synthetic Utility :

- Simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide () serve as intermediates for complex molecules, underscoring the scaffold’s versatility .

Research Findings and Trends

- Structural-Activity Relationships (SAR) : Fluorine and chlorine substituents on the phenyl ring correlate with improved target engagement in enzyme inhibition assays, as seen in IDO1 inhibitors () and kinase modulators ().

- Piperazine Derivatives: The 3-oxopiperazine motif is underutilized in current literature compared to thiazole or pyridine hybrids.

- LogP and Solubility : Compounds with logP < 1 (e.g., N-(2-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide) may exhibit favorable aqueous solubility but require structural optimization for bioavailability .

生物活性

N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide features a piperazine ring, an acetamide group, and a fluorophenyl substituent. Its molecular formula is C₉H₁₂F₂N₃O₂, which contributes to its unique pharmacological properties. The presence of the fluorine atom is particularly notable as it enhances metabolic stability and lipophilicity, facilitating better central nervous system (CNS) distribution.

The biological activity of N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, potentially influencing downstream signaling pathways critical for therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling.

- Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites.

Biological Activities

Research has indicated that N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide exhibits several biological activities:

- Anticonvulsant Activity: Preliminary studies suggest that compounds with similar structures have shown anticonvulsant properties in animal models, indicating potential applications in epilepsy treatment .

- Antitumoral Effects: Related compounds have demonstrated antitumoral activity, suggesting that N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide may also possess similar properties .

- Bone Resorption Modulation: Studies on analogous compounds reveal their ability to inhibit osteoclastogenesis, which is crucial for managing conditions like osteoporosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | C₉H₁₂F₂N₃O₂ | Fluorophenyl group enhances stability | Anticonvulsant, potential antitumoral |

| N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide | C₉H₁₇N₃O₃ | Methoxyethyl group influences reactivity | Significant biological activities reported |

| N-Ethyl-2-(3-oxopiperazin-2-yl)acetamide | C₈H₁₅N₃O | Lacks methoxy group | Varies in bioactivity compared to fluorinated derivatives |

Case Studies and Research Findings

- Anticonvulsant Studies: A study evaluating various piperazine derivatives found that introducing fluorine significantly improved anticonvulsant efficacy . This reinforces the hypothesis that N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide may exhibit similar effects.

- Antitumoral Research: Investigations into quinoxaline derivatives have shown promising results in cancer models, suggesting that structural modifications like those present in N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide could enhance therapeutic potential .

- Bone Health Applications: Research indicates that compounds with similar functionalities can inhibit osteoclast differentiation, presenting opportunities for developing treatments for osteoporosis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling, cyclization, and functional group protection/deprotection. Critical parameters include:

- Temperature control : Exothermic steps (e.g., acylation) require cooling (0–5°C) to avoid side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps, while dichloromethane is used for extraction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity. Yield optimization relies on stoichiometric ratios (1.2:1 excess of acylating agents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry (e.g., fluorophenyl proton splitting at δ 7.2–7.4 ppm, piperazinone carbonyl at δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 347.14) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and piperazinone N-H (~3300 cm) validate functional groups .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC determination). Use concentrations ranging from 1–100 µM .

- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR) using fluorescence-based assays. Include positive controls (e.g., gefitinib for EGFR) .

Q. What strategies improve solubility and stability for in vitro studies?

- Methodological Answer :

- Solubility : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media (<0.1% DMSO final). For aqueous instability, employ cyclodextrin encapsulation .

- Stability : Conduct HPLC stability tests under physiological conditions (pH 7.4, 37°C). Add antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Q. Which analytical methods are used to verify purity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) with UV detection (254 nm). Purity >95% is required for biological assays .

- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Methodological Answer :

- Isotopic labeling : Use O-labeled reagents to track carbonyl oxygen origins in amide formation .

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps (e.g., nucleophilic attack in cyclization) .

- In situ FTIR : Monitor intermediate formation during reactions (e.g., disappearance of -NH peaks) .

Q. What computational approaches predict electronic properties and binding modes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., PARP-1) using PyMOL for visualization. Validate with MD simulations (NAMD, 100 ns) .

- DFT : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity. Mulliken charges identify electrophilic sites (e.g., fluorophenyl ring) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Substituent variation : Replace the 4-fluorophenyl group with chloro or methoxy analogs. Test impact on IC in cytotoxicity assays .

- Scaffold hopping : Synthesize pyridazine or triazole analogs of the piperazinone core. Compare bioavailability via LogP measurements .

Q. How to resolve contradictions between computational predictions and experimental data?

- Methodological Answer :

- Crystallographic validation : Solve X-ray structures (SHELX-97) to compare with DFT-optimized geometries. Address discrepancies (e.g., bond angle deviations >5°) via hybrid functional calculations (e.g., M06-2X) .

- Experimental replicates : Repeat enzyme assays with adjusted buffer conditions (e.g., ionic strength) to confirm activity trends .

Q. What methods enable site-selective chemical modifications?

- Methodological Answer :

- Protecting groups : Use Boc for piperazinone NH during fluorophenyl functionalization. Deprotect with TFA/DCM .

- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition. Monitor regioselectivity by H NMR .

Q. How can biological targets be identified and validated?

- Methodological Answer :

- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates. Identify via LC-MS/MS .

- CRISPR knockouts : Validate target dependency by comparing IC in wild-type vs. knockout cell lines (e.g., PARP-1) .

Q. What approaches assess metabolic stability and degradation pathways?

- Methodological Answer :

- Liver microsome assays : Incubate with NADPH (37°C, 1 hr). Detect metabolites via UPLC-QTOF-MS. Major pathways include piperazinone oxidation and fluorophenyl hydroxylation .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo™) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。